molecular formula C18H11ClN2S2 B2392937 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-49-7

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

Cat. No.: B2392937
CAS No.: 337920-49-7
M. Wt: 354.87
InChI Key: DRIALOWUFYXVSY-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyridine ring and a chlorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is unique due to the presence of both the pyridine and benzothiazole rings, along with the chlorophenyl sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIALOWUFYXVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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